

Application Notes and Protocols: Reductive Amination of Tert-butyl trans-4-formylcyclohexylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl trans-4-formylcyclohexylcarbamate*

Cat. No.: B068527

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reductive amination of **tert-butyl trans-4-formylcyclohexylcarbamate**. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel secondary and tertiary amines, which are key intermediates in the creation of complex molecular scaffolds.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. **Tert-butyl trans-4-formylcyclohexylcarbamate** is a valuable building block, incorporating a protected amine on a cyclohexane ring, making it an ideal substrate for generating diverse libraries of compounds with potential therapeutic applications.

This document outlines two common and effective protocols for the reductive amination of **tert-butyl trans-4-formylcyclohexylcarbamate**, utilizing sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH_3CN) as reducing agents.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of **tert-butyl trans-4-formylcyclohexylcarbamate** with various amines under different conditions. The yields are indicative and may vary based on the specific substrate and reaction scale.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Amine Substrate	Product	Solvent	Reaction Time (h)	Yield (%)
Aniline	tert-butyl trans-4-(((phenyl)amino)methyl)cyclohexylcarbamate	Dichloromethane (DCM)	12	85-95
4-Fluoroaniline	tert-butyl trans-4-(((4-fluorophenyl)amino)methyl)cyclohexylcarbamate	Dichloromethane (DCM)	12	80-90
Benzylamine	tert-butyl trans-4-(((benzyl)amino)methyl)cyclohexylcarbamate	Dichloromethane (DCM)	12	90-98
Morpholine	tert-butyl trans-4-((morpholinomethyl)cyclohexyl)carbamate	Dichloromethane (DCM)	12	88-96
Piperidine	tert-butyl trans-4-((piperidin-1-yl)methyl)cyclohexylcarbamate	Dichloromethane (DCM)	12	85-95

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Amine Substrate	Product	Solvent	Reaction Time (h)	Yield (%)
Aniline	tert-butyl trans-4-(((phenyl)amino)methyl)cyclohexylcarbamate	Methanol (MeOH)	24	75-85
4-Methoxyaniline	tert-butyl trans-4-(((4-methoxyphenyl)amino)methyl)cyclohexylcarbamate	Methanol (MeOH)	24	70-80
Benzylamine	tert-butyl trans-4-(((benzyl)amino)methyl)cyclohexylcarbamate	Methanol (MeOH)	24	80-90
Cyclohexylamine	tert-butyl trans-4-(((cyclohexyl)amino)methyl)cyclohexylcarbamate	Methanol (MeOH)	24	78-88
N-Methylaniline	tert-butyl trans-4-(((methyl(phenyl)amino)methyl)cyclohexylcarbamate	Methanol (MeOH)	24	70-80

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxymethylborohydride (STAB)

This protocol is generally preferred for a wide range of amines due to the mild and selective nature of STAB, which typically does not reduce the starting aldehyde.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- **tert-butyl trans-4-formylcyclohexylcarbamate**
- Amine (primary or secondary)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (optional, as a catalyst for less reactive amines)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- To a solution of **tert-butyl trans-4-formylcyclohexylcarbamate** (1.0 eq.) in anhydrous DCM (or DCE) is added the amine (1.0-1.2 eq.).
- The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq.) can be added.
- Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise to the reaction mixture.
- The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO_3 solution.
- The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 or MgSO_4 , filtered, and concentrated under reduced pressure.

- The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH_3CN)

Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is effective for reductive aminations in protic solvents like methanol.[4][5] Caution should be exercised as this reagent can release toxic hydrogen cyanide gas upon acidification.

Materials:

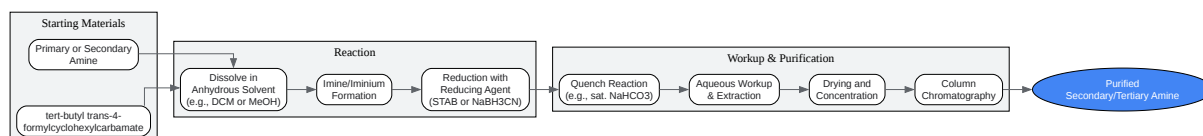
- **tert-butyl trans-4-formylcyclohexylcarbamate**
- Amine (primary or secondary)
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (MeOH)
- Acetic acid
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- Dissolve **tert-butyl trans-4-formylcyclohexylcarbamate** (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.
- Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.
- Add sodium cyanoborohydride (1.2-1.5 eq.) to the reaction mixture.
- Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

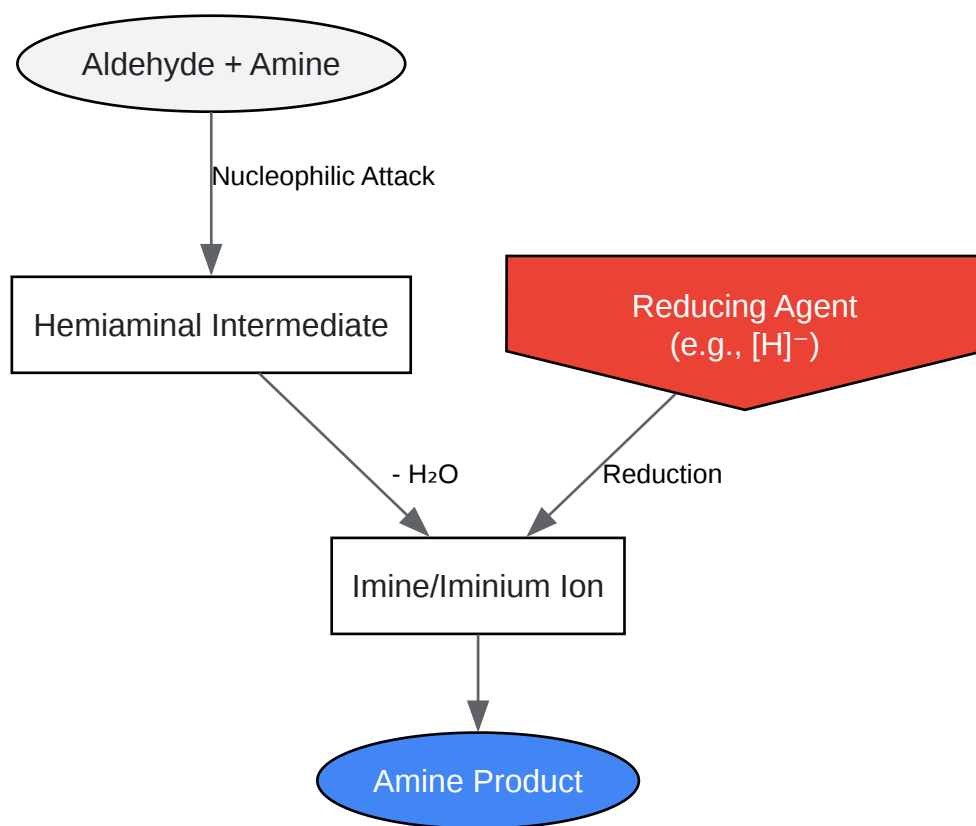
- Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO_3 solution.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate.
- Purify the crude product by silica gel column chromatography.

Visualizations



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Caption: General experimental workflow for reductive amination.



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Caption: Simplified mechanism of reductive amination.

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